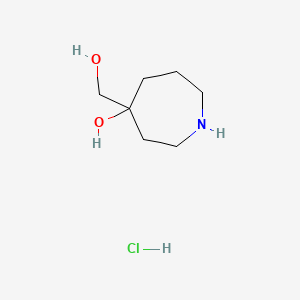

4-(Hydroxymethyl)-4-azepanol hydrochloride

Übersicht

Beschreibung

4-(Hydroxymethyl)-4-azepanol hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-azepanol hydrochloride typically involves the reaction of azepane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as water or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)-4-azepanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)-4-azepanol hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)-4-azepanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Hydroxymethyl)-4-azepane

- 4-(Hydroxymethyl)-4-piperidinol

- 4-(Hydroxymethyl)-4-morpholinol

Uniqueness

4-(Hydroxymethyl)-4-azepanol hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered ring analogs like piperidines and morpholines. This uniqueness makes it a valuable compound for specific applications where the seven-membered ring is advantageous.

Biologische Aktivität

4-(Hydroxymethyl)-4-azepanol hydrochloride is a compound with potential biological activity that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

This compound is synthesized through a series of chemical reactions that involve the modification of azepane derivatives. The hydroxymethyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Chemical Structure

The structural formula can be represented as follows:

This indicates the presence of a hydroxymethyl group attached to a saturated nitrogen-containing ring, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar hydroxymethyl functionalities exhibit anticancer properties. For instance, studies on benzopsoralens—compounds structurally related to 4-(hydroxymethyl)-4-azepanol—have demonstrated significant antiproliferative effects against various cancer cell lines. These effects are often mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Hydroxymethyl)benzopsoralen | HeLa | 15 | Topoisomerase II inhibition |

| 11-(diethylaminomethyl)benzopsoralen | HL60 | 20 | DNA interstrand cross-linking |

| This compound | TBD | TBD | TBD |

Hepatocarcinogenic Potential

Some studies have evaluated the hepatocarcinogenic potential of hydroxymethyl derivatives, particularly those related to azo dyes. For example, 3'-CH2OH-DAB was identified as a potent hepatocarcinogen in long-term dietary studies with rats, suggesting that similar derivatives may pose risks for liver toxicity . This highlights the need for careful evaluation of the safety profile of this compound.

The biological activity of this compound may involve several mechanisms:

- DNA Interaction : Compounds with hydroxymethyl groups can interact with DNA, potentially leading to mutations or cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in cancer proliferation.

- Free Radical Generation : Some studies suggest that these compounds may induce oxidative stress, contributing to their cytotoxic effects.

Study on Antiproliferative Effects

In a notable study, researchers evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that while the compound exhibited some activity, it was less potent than its benzopsoralen counterparts. The study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have revealed that compounds similar to this compound undergo rapid metabolism, influencing their efficacy and safety profiles. Understanding these dynamics is crucial for developing therapeutic applications.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)azepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCNQFCMQPUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.